

# An In-depth Technical Guide to the Chemical Properties of Deuterated Ketopioglitazone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated Ketopioglitazone, a significant metabolite of the antidiabetic drug pioglitazone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its peroxisome proliferator-activated receptor-gamma (PPARy)-independent activities.

## **Physicochemical Properties**

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can subtly alter the physicochemical properties of a molecule. While specific experimental data for deuterated Ketopioglitazone is not extensively published, the following tables provide the known properties of Ketopioglitazone and the anticipated effects of deuteration based on studies of similar compounds. The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[1][2]

Table 1: Physicochemical Properties of Ketopioglitazone and Deuterated Ketopioglitazone (Keto Pioglitazone-d4)



Property	Ketopioglitazone	Deuterated Ketopioglitazone (Keto Pioglitazone- d4)	Reference
Molecular Formula	C19H18N2O4S	C19H14D4N2O4S	[3][4]
Molecular Weight	370.4 g/mol	374.45 g/mol	[3][4]
CAS Number	146062-45-5	1185033-84-4 or 1215370-26-5	[4][5]
Predicted pKa (Strongest Acidic)	6.66	Expected to be similar to the non-deuterated form	[6]
Predicted pKa (Strongest Basic)	5.6	Expected to be similar to the non-deuterated form	[6]
Predicted logP	3.17	May be slightly lower than the non-deuterated form	[6]
Melting Point	Not available	May be slightly lower than the non-deuterated form	[7]
Aqueous Solubility	0.00441 mg/mL (predicted for Pioglitazone)	May be slightly higher than the non-deuterated form	[6][7]

Note: Predicted values for pKa and logP are for the parent compound pioglitazone and are expected to be similar for ketopioglitazone. The effects of deuteration on these properties are generally minor but can influence solubility and hydrophilicity.[7]

## Synthesis of Deuterated Ketopioglitazone

While a specific, detailed protocol for the synthesis of deuterated Ketopioglitazone is not publicly available, a plausible synthetic route can be extrapolated from the synthesis of

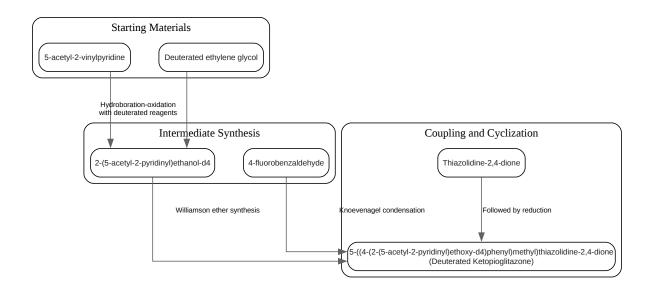


deuterated pioglitazone and general methods for synthesizing thiazolidinedione derivatives.[8] [9][10][11][12] The synthesis of deuterated pioglitazone stereoisomers has been described to involve a deuterium/hydrogen (H/D) exchange from pioglitazone hydrochloride. A similar principle would apply to the synthesis of deuterated Ketopioglitazone.

#### **Proposed Synthetic Pathway**

A potential method involves the synthesis of a deuterated precursor followed by cyclization to form the thiazolidinedione ring. For Keto Pioglitazone-d4, where the deuterium atoms are on the ethoxy linker, the synthesis would likely involve a deuterated 2-(5-acetyl-2-pyridinyl)ethanol-d4 intermediate.

Diagram 1: Proposed Synthesis of Deuterated Ketopioglitazone



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Caption: Proposed synthetic route for deuterated Ketopioglitazone.



### **Mechanism of Action: PPARy-Independent Pathway**

While pioglitazone and its metabolites are known agonists of PPARy, emerging evidence highlights a significant PPARy-independent mechanism of action, particularly for the deuterated (R)-enantiomer of pioglitazone (PXL065).[13][14][15][16] This alternative pathway involves the direct inhibition of the mitochondrial pyruvate carrier (MPC).[13][14][15]

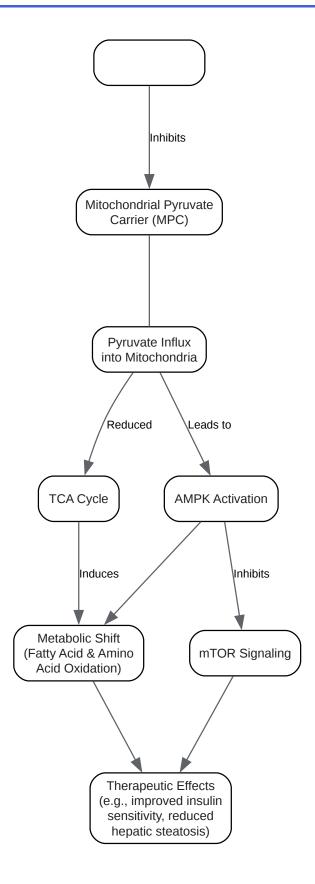
The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC by deuterated Ketopioglitazone would reduce the influx of pyruvate into the tricarboxylic acid (TCA) cycle. This leads to a metabolic shift, forcing cells to utilize alternative fuel sources such as fatty acids and amino acids.[17][18]

### **Downstream Signaling of MPC Inhibition**

Inhibition of the MPC triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can influence the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation. This metabolic reprogramming has been shown to have therapeutic benefits in conditions like nonalcoholic steatohepatitis (NASH).[13][14]

Diagram 2: Signaling Pathway of Deuterated Ketopioglitazone via MPC Inhibition





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Caption: PPARy-independent signaling of deuterated Ketopioglitazone.



#### **Experimental Protocols**

This section outlines key experimental methodologies for the characterization and evaluation of deuterated Ketopioglitazone.

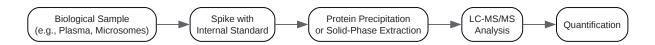
#### **Quantitative Analysis by LC-MS/MS**

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the quantitative analysis of deuterated Ketopioglitazone in biological matrices. The use of a stable isotope-labeled internal standard, such as <sup>13</sup>C- or <sup>15</sup>N-labeled Ketopioglitazone, is recommended for optimal accuracy and precision.[1][19]

Table 2: LC-MS/MS Parameters for the Analysis of Deuterated Ketopioglitazone

Parameter	Value	
Chromatographic Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	Optimized for separation from endogenous interferences	
Flow Rate	0.3 - 0.5 mL/min	
Injection Volume	5 - 10 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Mass Transition (SRM)	Precursor ion (m/z) -> Product ion (m/z) for deuterated Ketopioglitazone and internal standard	

Diagram 3: Experimental Workflow for LC-MS/MS Analysis





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Caption: Workflow for quantitative analysis of deuterated Ketopioglitazone.

#### Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

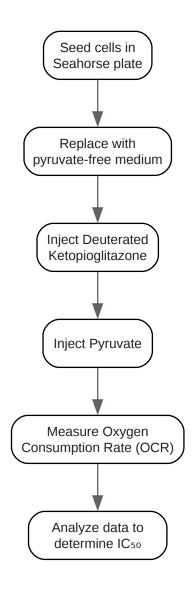
The inhibitory activity of deuterated Ketopioglitazone on the MPC can be assessed by measuring mitochondrial respiration in the presence of pyruvate. A common method utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

#### Experimental Protocol:

- Cell Culture: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- Assay Medium: On the day of the assay, replace the culture medium with a pyruvate-free assay medium supplemented with other substrates (e.g., glutamine, fatty acids).
- Compound Treatment: Inject deuterated Ketopioglitazone at various concentrations into the wells. A known MPC inhibitor, such as UK5099, should be used as a positive control.[17][18]
- Pyruvate Injection: After a short incubation with the compound, inject pyruvate to initiate pyruvate-dependent respiration.
- OCR Measurement: Measure the OCR in real-time using the Seahorse XF Analyzer. A
  decrease in pyruvate-stimulated OCR in the presence of deuterated Ketopioglitazone
  indicates MPC inhibition.

Diagram 4: Workflow for MPC Inhibition Assay





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Caption: Seahorse XF workflow for assessing MPC inhibition.

#### Conclusion

Deuterated Ketopioglitazone represents a promising area of research, particularly concerning its PPARy-independent mechanism of action through the inhibition of the mitochondrial pyruvate carrier. Understanding its unique chemical properties, refining its synthesis, and elucidating its detailed biological activity are critical steps for its potential development as a therapeutic agent. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing molecule.



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